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Overcoming challenges in ceftobiprole delivery to specific infection sites

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Compound of Interest					
Compound Name:	Ceftobiprole medocaril				
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Ceftobiprole Delivery Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ceftobiprole. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the delivery of ceftobiprole to specific and complex infection sites.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of ceftobiprole that affect its delivery?

A1: Ceftobiprole is administered as a water-soluble prodrug, **ceftobiprole medocaril**, which is rapidly converted to the active ceftobiprole by plasma esterases.[1][2] The active form has limited aqueous solubility, which is a primary reason for the prodrug strategy.[3] Ceftobiprole has a low plasma protein binding of approximately 16%, which is advantageous for tissue penetration as more free drug is available to distribute into the interstitial fluid.[1][4][5] It is primarily eliminated unchanged through renal excretion.[1][6][7]

Q2: How does ceftobiprole penetrate different tissues?

A2: Ceftobiprole's distribution is mainly in the extracellular fluid, with a volume of distribution in humans of about 18.4 liters.[1] Its ability to penetrate specific tissues varies:



- Soft Tissues: Studies in healthy volunteers have shown good penetration into skeletal muscle and subcutaneous adipose tissue. The ratio of the area under the curve (AUC) in tissue to the free drug AUC in plasma was approximately 0.69 for muscle and 0.49 for adipose tissue.[8][9][10]
- Lungs: In murine pneumonia models, ceftobiprole penetrates the epithelial lining fluid (ELF), with concentrations reaching 60% to 94% of free plasma concentrations.[11][12] The mean penetration into ELF in humans has been calculated as 25.5%.[8]
- Bone: Ceftobiprole can penetrate bone tissue. In patients undergoing hip replacement,
 exposure in cortical bone was found to be 3.5 times higher than in spongy bone.[4] However,
 like many antibiotics, achieving therapeutic concentrations in deep-seated bone infections,
 especially in the presence of biofilms, remains a challenge.[6][13][14]

Q3: What makes ceftobiprole a candidate for treating biofilm-associated infections?

A3: Ceftobiprole has demonstrated activity against MRSA biofilms in vitro.[13][14] Its efficacy is attributed to its potent bactericidal activity against biofilm-embedded bacteria.[13][14] However, biofilms present a significant physical barrier and a physiologically distinct environment that can reduce the efficacy of most antibiotics.[6][9][15] Therefore, while promising, successful treatment of biofilm infections often requires higher doses, combination therapy, or surgical intervention in addition to antibiotic therapy.[9][16]

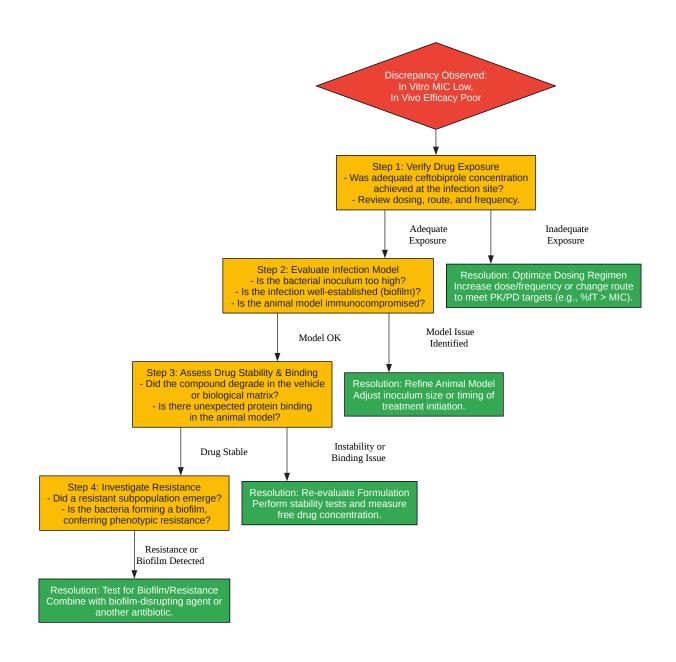
Section 2: Troubleshooting Guides

This section addresses common issues encountered during preclinical and experimental studies.

Q1: My in vivo efficacy results in a murine thigh infection model do not correlate with the low MIC I observed in vitro. What are the potential causes?

A1: A discrepancy between in vitro susceptibility and in vivo efficacy is a common challenge. [14][17] Several factors could be responsible. Use the following workflow to troubleshoot the issue.





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Caption: Troubleshooting workflow for in vitro/in vivo discrepancies.

Possible Explanations in Detail:

 Inadequate Pharmacokinetics (PK): The dose administered may not achieve a free drug concentration at the site of infection that remains above the MIC for a sufficient duration (the

Troubleshooting & Optimization





PK/PD target, %fT > MIC). Ceftobiprole's efficacy is time-dependent.[18][19][20]

- Host Factors: The immune status of the animal can significantly impact efficacy. In neutropenic models, the antibiotic's bactericidal activity is paramount, whereas in immunocompetent animals, a bacteriostatic effect may be sufficient for the host immune system to clear the infection.[19]
- Biofilm Formation: Bacteria in a thigh infection can form micro-abscesses and biofilms, which are less susceptible to antibiotics than the planktonic bacteria used in MIC assays.[14]

 Biofilms can increase resistance by 100 to 1000-fold.[6]
- Drug Stability: Ceftobiprole, like many beta-lactams, can be unstable in certain solutions or at certain temperatures.[17][21] Ensure the stability of your formulation throughout the experiment.

Q2: We are observing low or inconsistent concentrations of ceftobiprole in our collected tissue samples. What could be going wrong?

A2: This issue often points to problems in the pre-analytical or analytical phase of the experiment.

- Sample Collection and Handling: Ceftobiprole is a beta-lactam and can be prone to degradation. Samples must be processed and frozen immediately. For beta-lactams, storage at room temperature should not exceed 4 hours, refrigerated storage should be limited to 24 hours, and for long-term storage, -80°C is recommended.[21]
- Tissue Homogenization: Incomplete homogenization will lead to inefficient drug extraction and artificially low concentration readings. Ensure your homogenization protocol is validated for the specific tissue type.
- Drug Extraction: The choice of solvent for extraction is critical. A protocol using protein
 precipitation with a solvent like acetonitrile or methanol is a common starting point for LCMS/MS analysis.[20][22][23] This step may need optimization.
- Analytical Method: Ensure your analytical method (e.g., HPLC-MS/MS) is properly validated.
 This includes checking for matrix effects, where components of the tissue homogenate



interfere with the ionization of ceftobiprole, leading to inaccurate readings. Using a stable isotope-labeled internal standard is highly recommended to correct for this.[23]

Section 3: Data Presentation

Table 1: In Vitro Activity of Ceftobiprole Against Key Pathogens

Organism	MIC50 (mg/L)	MIC ₉₀ (mg/L)	Susceptibility Rate (%)	Reference
MRSA (AII)	0.5 - 1	1 - 2	>95% - 100%	[8][10][15][24] [25][26]
MSSA	0.25	1	>95%	[8][25]
P. aeruginosa	2 - 16	16 - 32	~30% - 73%	[8][24][25][26]
S. pneumoniae (Penicillin- Susceptible)	0.016	0.03	>99%	[10][16]
S. pneumoniae (Penicillin- Resistant)	0.5	1.0	>99%	[10][16]

| E. faecalis (Ampicillin-Susceptible) | 0.25 - 0.5 | 2 - 4 | 100% |[8][10][16][25] |

Table 2: Pharmacokinetic & Tissue Penetration Parameters of Ceftobiprole



Parameter	Value	Species/Model	Conditions	Reference
Plasma Protein Binding	16%	Human	-	[1][5]
Elimination Half- life (t½)	~3 hours	Human	Normal Renal Function	[1]
Volume of Distribution (Vd)	18.4 L	Human	Steady-State	[1]
Penetration (Muscle)	69% (fAUCtissue/fAU Cplasma)	Human	Healthy Volunteers	[8][9][10]
Penetration (Adipose Tissue)	49% (fAUCtissue/fAU Cplasma)	Human	Healthy Volunteers	[8][9][10]
Penetration (Lung ELF)	25.5% (AUCtissue/AUC plasma)	Human	Healthy Volunteers	[8]
Penetration (Lung ELF)	60-94% of free plasma conc.	Murine	Pneumonia Model	[11][12]
PK/PD Target (Gram-positive)	14-28% fT > MIC	Murine	Thigh Infection Model	[5][19]

| PK/PD Target (Gram-negative) | 36-45% fT > MIC | Murine | Thigh Infection Model |[5][19] |

Section 4: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies described by the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[2]

1. Materials:

• 96-well, U-bottom microtiter plates



- Cation-adjusted Mueller-Hinton Broth (MHB)
- Ceftobiprole analytical powder
- Bacterial isolates for testing
- Sterile saline (0.85% NaCl) or PBS
- 0.5 McFarland turbidity standard
- Spectrophotometer or nephelometer
- Multichannel pipette

2. Procedure:

- Prepare Ceftobiprole Stock Solution: Prepare a stock solution of ceftobiprole at a concentration of at least 1280 mg/L in a suitable solvent (e.g., sterile water or DMSO, check certificate of analysis). Filter-sterilize.
- Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[2] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
- Plate Preparation:
 - Add 100 μL of sterile MHB to all wells of a 96-well plate.
 - Add 100 μL of the ceftobiprole stock solution (e.g., 256 mg/L, for a starting concentration of 128 mg/L) to the first column of wells.
 - Perform a 2-fold serial dilution by transferring 100 μL from column 1 to column 2. Mix well by pipetting up and down. Repeat this process across the plate to column 10. Discard 100 μL from column 10.[24]
 - Column 11 serves as the positive growth control (no drug). Column 12 serves as the sterility control (no bacteria).

Troubleshooting & Optimization





- Inoculation: Add 10 μ L of the final bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be ~110 μ L.
- Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of ceftobiprole that completely inhibits visible bacterial growth.[2]

Protocol 2: Murine Thigh Infection Model for In Vivo Efficacy

This is a generalized protocol for a neutropenic mouse thigh infection model, a standard for evaluating antimicrobial efficacy.[3][11][13][25]

- 1. Materials:
- 6-8 week old female ICR or CD-1 mice
- · Cyclophosphamide for inducing neutropenia
- Bacterial strain of interest (e.g., MRSA)
- Ceftobiprole formulation for injection (e.g., subcutaneous)
- Sterile saline, PBS, and appropriate agar plates (e.g., Tryptic Soy Agar)
- Tissue homogenizer
- 2. Procedure:
- Induce Neutropenia: Administer cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[11][25] This renders the mice neutropenic (<100 neutrophils/mm³).
- Prepare Inoculum: Grow the bacterial strain to mid-log phase, wash with sterile saline, and dilute to the desired concentration (e.g., 10⁷ CFU/mL).
- Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle.[25]



- Treatment: At a specified time post-infection (commonly 2 hours), begin treatment.

 Administer ceftobiprole via the desired route (e.g., subcutaneous injection). Dosing regimens can be varied to determine the PK/PD driver.
- Determine Bacterial Burden:
 - At the end of the treatment period (typically 24 hours post-infection), euthanize the mice.
 - Aseptically dissect the entire thigh muscle.[25]
 - Weigh the tissue and homogenize it in a known volume of sterile, ice-cold PBS (e.g., 3 mL).[25]
 - Perform serial 10-fold dilutions of the thigh homogenate.
 - Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
- Data Analysis: Count the colonies to determine the number of CFU per gram of thigh tissue.
 Compare the bacterial load in treated groups to the control group (vehicle only) and the starting inoculum group (mice euthanized at the start of therapy).

Protocol 3: Quantification of Ceftobiprole in Tissue Samples by LC-MS/MS

This protocol provides a general workflow for sample preparation and analysis. Method parameters must be optimized for the specific equipment used.

- 1. Materials:
- Tissue homogenates (from Protocol 2 or other studies)
- Acetonitrile (ACN), HPLC-grade
- · Formic acid, LC-MS grade
- Ceftobiprole analytical standard and stable isotope-labeled internal standard (IS)
- Centrifuge capable of 4°C



LC-MS/MS system

2. Procedure:

- Standard Curve Preparation: Prepare a standard curve by spiking known concentrations of ceftobiprole and a fixed concentration of the IS into blank tissue homogenate from an untreated animal.
- Sample Preparation (Protein Precipitation):
 - $\circ~$ To a 100 μL aliquot of thawed tissue homogenate, add 300 μL of ice-cold acetonitrile containing the internal standard.
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Centrifuge at >10,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean vial for analysis.
- LC-MS/MS Analysis:
 - Chromatography: Use a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 μm).[23] The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run on a gradient.
 - Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for ceftobiprole and its internal standard.
- Data Analysis: Quantify ceftobiprole in the samples by comparing the peak area ratio (analyte/IS) to the standard curve.

Section 5: Visualizations





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